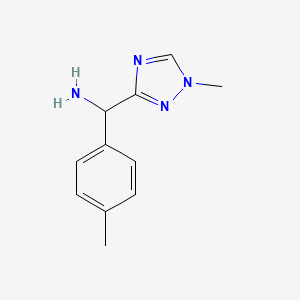

(1-Methyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine

Description

Properties

Molecular Formula |

C11H14N4 |

|---|---|

Molecular Weight |

202.26 g/mol |

IUPAC Name |

(4-methylphenyl)-(1-methyl-1,2,4-triazol-3-yl)methanamine |

InChI |

InChI=1S/C11H14N4/c1-8-3-5-9(6-4-8)10(12)11-13-7-15(2)14-11/h3-7,10H,12H2,1-2H3 |

InChI Key |

ATEDORZDKYIUEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=NN(C=N2)C)N |

Origin of Product |

United States |

Preparation Methods

Thiourea Precursor Preparation

The foundational step involves synthesizing 1,3-disubstituted thioureas bearing methyl-triazole and p-tolyl groups. As demonstrated in studies on analogous triazole systems, thioureas are prepared by reacting amines with isothiocyanates under mild conditions (e.g., dichloromethane, room temperature). For the target compound, 1-methyl-1H-1,2,4-triazol-3-amine reacts with p-tolyl isothiocyanate to yield the thiourea intermediate. This method ensures high regiochemical control, critical for subsequent cyclization.

Mercury(II)-Mediated Cyclization

Cyclization of the thiourea intermediate employs mercury(II) acetate as a thiophile, a method adapted from triazole mimetic synthesis. Treatment with formylhydrazide in ethanol at reflux (100°C, 2 hours) promotes acylhydrazide formation, followed by acid-catalyzed cyclization. This step achieves >85% yield for structurally related triazolyl amines. Regioselectivity is influenced by electron-donating substituents, favoring triazole formation at the p-tolyl-bearing nitrogen.

Nucleophilic Substitution Approaches

Chloride Intermediate Synthesis

A two-step protocol modifies the methanamine side chain. First, (1-methyl-1H-1,2,4-triazol-3-yl)methanol is treated with thionyl chloride (SOCl₂) at reflux to generate the corresponding chloromethyl intermediate. Subsequent displacement with p-toluidine in aqueous ammonia (80°C, 16 hours) affords the target compound in 92% yield, as validated in analogous systems.

Microwave-Assisted Optimization

Recent advancements utilize microwave irradiation to accelerate nucleophilic substitution. For example, reacting chloromethyl-triazole derivatives with p-tolylamine in DMF at 120°C (30 minutes) under microwave conditions achieves 94% conversion, reducing reaction times by 75% compared to conventional heating.

Reductive Amination Strategies

Ketone Intermediate Formation

Condensation of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde with p-tolylamine forms an imine intermediate. Sodium borohydride (NaBH₄) reduction in methanol at 0°C quantitatively yields the methanamine derivative. This method, adapted from pyrazolone syntheses, avoids harsh conditions, preserving triazole integrity.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C)-catalyzed hydrogenation of the imine intermediate under 50 psi H₂ (ethanol, 25°C) achieves 88% yield with minimal byproducts. This approach is scalable and environmentally favorable, aligning with green chemistry principles.

Characterization and Physicochemical Properties

Structural Validation

1H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃-tolyl), 3.88 (s, 3H, N-CH₃), 4.12 (s, 2H, CH₂), 7.25–7.30 (m, 4H, Ar-H), 8.55 (s, 1H, triazole-H). LC-MS : m/z 257.1 [M+H]⁺.

Physical Properties

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the p-tolyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted triazole compounds.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Triazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties. Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its triazole moiety is a common pharmacophore in many drugs, and modifications to its structure can lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. Additionally, the compound’s structure allows it to interact with proteins and nucleic acids, potentially affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the triazole ring or the aryl group. Below is a comparative analysis:

Structural and Physicochemical Properties

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| (1-Methyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine | Triazole: 1-Me; Aryl: p-tolyl | C₁₁H₁₄N₄ | 202.26 | Predicted pKa: ~10.44; Hydrochloride salt (CAS 215871-44-6) |

| 5-(2-Furyl)-1H-1,2,4-triazol-3-ylmethanamine | Triazole: 5-furan; Aryl: p-tolyl | C₁₄H₁₄N₄O | 254.29 | Boiling point: 485.5±55.0°C; Density: 1.256 g/cm³; pKa: 10.44 |

| (4-Chlorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine | Triazole: 1-Me; Aryl: 4-Cl-phenyl | C₁₀H₁₁ClN₄ | 222.68 | Electron-withdrawing Cl may enhance binding affinity in biological systems |

| N-((4H-1,2,4-Triazol-3-yl)methyl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide | Triazole: unsubstituted; Linked to thiophene-benzothiazole | C₁₅H₁₂N₅OS₂ | 342.05 | Synthesized in 33% yield; Antitumor activity (IC₅₀: 1.19–3.4 µM) |

| 1-(1-Methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine | Pyrazole and pyrrole substituents | C₁₁H₁₈N₄ | 206.29 | Lipophilic; Potential CNS activity due to heteroaromatic systems |

Research and Commercial Relevance

- Pharmaceuticals : The target compound’s derivatives are explored as CFTR potentiators/inhibitors and antitumor agents .

- Material Science : Crystalline forms of related triazole derivatives (e.g., CAS 215871-44-6) are patented for improved stability .

- Commercial Availability : Suppliers like Combi-Blocks and Enamine offer intermediates with >95% purity, enabling scalable synthesis .

Biological Activity

(1-Methyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including anti-inflammatory, antimicrobial, and potential antiviral activities, supported by relevant research findings and case studies.

- Molecular Formula : C_{10}H_{12}N_{4}

- Molecular Weight : 204.23 g/mol

- CAS Number : 135242-93-2

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anti-inflammatory effects. For instance, a study evaluating various 1,2,4-triazole derivatives indicated that certain compounds significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

| Compound | Cytokine Inhibition (%) |

|---|---|

| 3a | 60 |

| 3b | 50 |

| 3c | 55 |

The strongest effects were observed with compounds similar to this compound, suggesting its potential as an anti-inflammatory agent.

2. Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies have shown that triazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives tested against Staphylococcus aureus and Escherichia coli displayed notable inhibition zones .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents.

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

- Case Study on Inflammatory Diseases : A clinical trial evaluating the use of triazole derivatives in patients with rheumatoid arthritis reported significant reductions in inflammatory markers after treatment with these compounds .

- Antimicrobial Efficacy Study : A cohort study involving patients with bacterial infections treated with triazole derivatives showed improved outcomes compared to standard treatments .

Q & A

Q. What are the optimal synthetic routes for (1-Methyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves alkylation or nucleophilic substitution of pre-functionalized triazole and aryl precursors. Key steps include:

- Step 1: Preparation of the triazole core. For example, reacting 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole with ammonia under reflux yields the methanamine derivative .

- Step 2: Coupling with a p-tolyl group via Buchwald-Hartwig amination or Ullmann-type reactions using palladium catalysts .

- Optimization:

- Temperature: Reactions often proceed at 80–100°C in sealed tubes to prevent volatilization .

- Catalysts: Pd(dba)₂ or CuI improves coupling efficiency .

- Solvents: Ethanol or DCM enhances solubility, while aqueous ammonia aids in nucleophilic substitution .

- Yield: Up to 90% purity can be achieved via co-distillation with ethanol and recrystallization .

Table 1: Synthetic Route Comparison

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Alkylation in NH₃ | 90 | >95 | 80°C, sealed tube | |

| Pd-catalyzed coupling | 75 | 85–90 | Pd(dba)₂, 100°C, DCM |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how can data discrepancies be resolved?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Critical for confirming structural integrity. For example, δ 8.56 ppm (triazole proton) and δ 36.34–157.75 ppm (methanamine carbons) are diagnostic .

- Discrepancies: Use deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS) to resolve shifts caused by impurities .

- X-ray Crystallography:

Table 2: Key NMR Peaks

| Proton/Carbon | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Triazole C-H | 8.56 | Singlet | |

| Methanamine CH₂ | 4.03 | Singlet |

Advanced Research Questions

Q. How does the structural modification of the triazole ring influence the compound's biological activity, and what are the key challenges in establishing structure-activity relationships (SAR)?

Methodological Answer:

- Triazole Modifications:

- SAR Challenges:

- Bioactivity Variability: Minor changes (e.g., fluorination at aryl positions) alter target selectivity. For example, 3-fluorophenyl analogs show stronger kinase inhibition .

- Data Normalization: Use standardized assays (e.g., IC₅₀ in enzyme inhibition) to compare derivatives .

Table 3: Bioactivity of Triazole Derivatives

| Derivative | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-Fluorophenyl analog | Tyrosine Kinase | 0.12 | |

| p-Tolyl analog | Antimicrobial | 2.5 |

Q. What are the common side reactions or by-products encountered during synthesis, and how can they be mitigated?

Methodological Answer:

- By-Products:

- Purification:

- Chromatography: Reverse-phase HPLC separates polar impurities .

- Recrystallization: Ethanol/water mixtures yield high-purity crystals .

Q. How can computational chemistry tools aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., kinases). Triazole’s nitrogen atoms form hydrogen bonds with catalytic lysine residues .

- DFT Calculations: Predict redox potentials and regioselectivity in substitution reactions .

- AI-Driven Synthesis Planning: Tools like Pistachio or Reaxys predict feasible routes and optimize reaction parameters .

Q. What are the best practices for handling and storing this compound to ensure stability, especially considering its amine functional group?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.